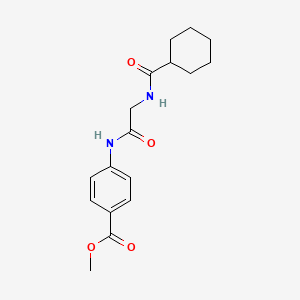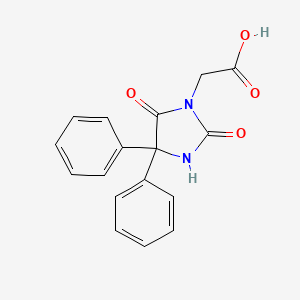![molecular formula C20H25N5O B2637862 2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 862197-65-7](/img/structure/B2637862.png)
2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,5-dimethyl-N-[2-(morpholin-4-yl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their potential biological activities . The presence of the morpholinyl group might contribute to its solubility and bioavailability .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrazolopyrimidine core, with additional functional groups attached at specific positions. These include two methyl groups, a phenyl group, and a morpholinyl group attached via an ethyl linker .Chemical Reactions Analysis
As a nitrogen-containing heterocyclic compound, this molecule could potentially undergo a variety of chemical reactions. These might include electrophilic and nucleophilic substitutions, as well as reactions specific to the functional groups present .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would affect properties like solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Pharmacological Potential
Synthesis and Phosphodiesterase Inhibitory Activity : A study highlighted the synthesis of a series of 6-phenylpyrazolo[3,4-d]pyrimidones, showing specific inhibition of cyclic GMP phosphodiesterase, demonstrating potential antihypertensive activities. The study underscores the importance of structural modifications for activity enhancement (Dumaitre & Dodic, 1996).
Reactivity and Potential as Benzodiazepine Receptor Ligands : Research into the reactivity of certain pyrazolopyrimidines has led to the synthesis of novel derivatives with potential as benzodiazepine receptor ligands, opening avenues for the development of new therapeutic agents (Bruni et al., 1994).
Antihypertensive Agents : Another study synthesized derivatives bearing morpholine, piperidine, or piperazine moieties, showing promising antihypertensive activity. This indicates the potential for developing new cardiovascular drugs (Bayomi et al., 1999).
PET Ligand for Imaging CRF1 Receptors : A study developed a synthesis method for a selective CRF1 antagonist as a potential PET ligand, highlighting the compound's application in in vivo imaging and neurological research (Kumar et al., 2003).
Novel Derivatives and Anticancer Potential
Anticancer and Anti-5-lipoxygenase Agents : Research introduced novel pyrazolopyrimidines derivatives, evaluated for their cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition, indicating their therapeutic potential in cancer and inflammation treatment (Rahmouni et al., 2016).
Antimicrobial Activity : A study on synthesized pyrimidine-triazole derivatives from a morpholinophenyl molecule showed notable antimicrobial activity against selected bacterial and fungal strains, suggesting their potential use as antimicrobial agents (Majithiya & Bheshdadia, 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,5-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-15-14-18(21-8-9-24-10-12-26-13-11-24)25-20(22-15)19(16(2)23-25)17-6-4-3-5-7-17/h3-7,14,21H,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUTXINJOJHNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

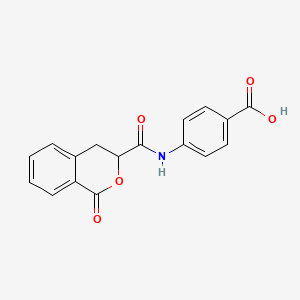
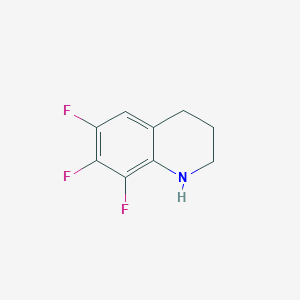
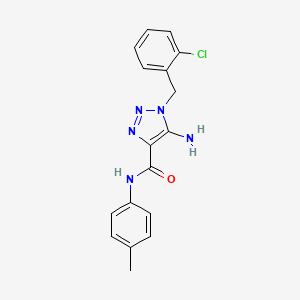
![3-[(Trimethylsilyl)methyl]cyclobutan-1-one](/img/structure/B2637783.png)
![N-benzyl-4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2637785.png)
![4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine](/img/structure/B2637787.png)
![3-(4-Bromophenyl)-8-(2-chloro-6-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2637788.png)
![N-benzyl-4-ethylbenzo[d]thiazol-2-amine](/img/structure/B2637791.png)
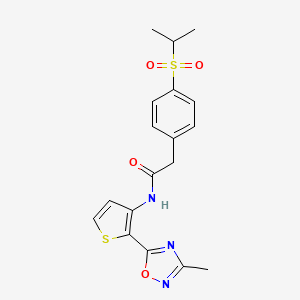
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2637794.png)
![Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate](/img/structure/B2637795.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide](/img/structure/B2637797.png)
